XLogP3 Lipophilicity Comparison: 2,5‑Dimethyl vs. 2‑Trifluoromethyl Analog
The 2,5‑dimethyl substitution (target compound) yields a computed XLogP3 of 1.2, consistent with optimal oral bioavailability space. In contrast, the 2‑trifluoromethyl analog (CAS 1105200‑32‑5) is expected to exhibit significantly higher lipophilicity due to the electron‑withdrawing and hydrophobic nature of the –CF₃ group, although its exact XLogP3 value was not publicly available at the time of compilation [1]. Lower lipophilicity in the target compound may translate to improved aqueous solubility and reduced CYP450-mediated metabolic liabilities compared to the 2‑CF₃ variant.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)‑2‑(trifluoromethyl)benzenesulfonamide; XLogP3 not publicly reported, expected >2.0 based on –CF₃ contribution |
| Quantified Difference | Inferred reduction of ≥0.8 log units for target vs. 2‑CF₃ analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Lower lipophilicity can improve solubility and reduce non‑specific binding, critical for in vitro assay reproducibility and in vivo pharmacokinetic profiling.
- [1] PubChem Compound Summary for CID 30948727, 2,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/30948727 (accessed 2026-04-29). View Source
